molecular formula C46H70O2 B1231069 Petrocortyne A CAS No. 201990-21-8

Petrocortyne A

Cat. No. B1231069
CAS RN: 201990-21-8
M. Wt: 655 g/mol
InChI Key: JHDVAFXLNSEWLY-QGJIOMKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petrocortyne A is a natural product found in Petrosia with data available.

Scientific Research Applications

In Vitro Anti-Inflammatory and Pro-Aggregative Effects

Petrocortyne A, derived from marine sponges (Petrosia sp.), exhibits notable in vitro anti-inflammatory and pro-aggregative effects. Notably, it effectively inhibits the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in various cellular inflammatory conditions. Additionally, while it doesn't block activation of adhesion molecules, it significantly suppresses cell-cell adhesion induced by phorbol 12-myristate 13-acetate (PMA). Interestingly, prolonged exposure to this compound induces homotypic aggregation in U937 cells, hinting at its potential to influence cellular inflammatory processes and immune cell migration to inflamed tissues (Hong et al., 2003).

Structural Analysis and Synthesis

Research into this compound's structure led to the synthesis of its four stereoisomers. Using a combination of mixture synthesis routes and analytical techniques like Mosher and 2-naphthylmethoxyacetic acid (NMA) ester methods, the (3S,14S) configuration was confirmed for this compound and several of its analogs. This structured approach in synthesis and analysis ensures a comprehensive understanding of this compound's stereochemistry, contributing significantly to the field of natural product chemistry and facilitating potential applications in various domains (Sui, Yeh, & Curran, 2010).

properties

CAS RN

201990-21-8

Molecular Formula

C46H70O2

Molecular Weight

655 g/mol

IUPAC Name

(3R,4E,14R,21Z,27Z,43Z)-hexatetraconta-4,21,27,43-tetraen-1,12,15,45-tetrayne-3,14-diol

InChI

InChI=1S/C46H70O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-37-40-43-46(48)44-41-38-35-32-31-33-36-39-42-45(47)4-2/h1-2,5-6,21-22,27-28,39,42,45-48H,7-20,23-26,29-38H2/b6-5-,22-21-,28-27-,42-39+/t45-,46-/m0/s1

InChI Key

JHDVAFXLNSEWLY-QGJIOMKESA-N

Isomeric SMILES

C#C/C=C\CCCCCCCCCCCCCC/C=C\CCCC/C=C\CCCCC#C[C@@H](C#CCCCCCC/C=C/[C@H](C#C)O)O

SMILES

C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O

Canonical SMILES

C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O

synonyms

petrocortyne A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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